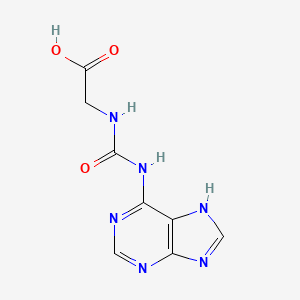

N-(Purin-6-ylcarbamoyl)glycine

Description

Structure

3D Structure

Properties

CAS No. |

32459-91-9 |

|---|---|

Molecular Formula |

C8H8N6O3 |

Molecular Weight |

236.19 g/mol |

IUPAC Name |

2-(7H-purin-6-ylcarbamoylamino)acetic acid |

InChI |

InChI=1S/C8H8N6O3/c15-4(16)1-9-8(17)14-7-5-6(11-2-10-5)12-3-13-7/h2-3H,1H2,(H,15,16)(H3,9,10,11,12,13,14,17) |

InChI Key |

IQLVZHVZDSDASJ-UHFFFAOYSA-N |

SMILES |

C1=NC2=C(N1)C(=NC=N2)NC(=O)NCC(=O)O |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)NC(=O)NCC(=O)O |

Other CAS No. |

32459-91-9 |

Synonyms |

N-(purin-6-ylcarbamoyl)glycine N-(purin-6-ylcarbamoyl)glycine dihydrochloride N-(purin-6-ylcarbamoyl)glycine, monopotassium salt, monohydrate |

Origin of Product |

United States |

Occurrence and Distribution in Biological Systems

Identification in Transfer RNA (tRNA) from Diverse Organisms

The presence of N-(Purin-6-ylcarbamoyl)glycine as a modified nucleoside in tRNA has been documented across different domains of life, highlighting its fundamental importance in molecular biology.

N-[9-(β-D-ribofuranosyl)purin-6-ylcarbamoyl]glycine (g⁶A) was first isolated and characterized from unfractionated yeast tRNA. nih.govgenesilico.placs.org Its discovery was a significant step in understanding the complex landscape of post-transcriptional modifications in tRNA. nih.gov While its analog, N6-threonylcarbamoyladenosine (t⁶A), is more widespread, g⁶A has been specifically identified in yeast. nih.gov The precise location of g⁶A is at position 37, which is immediately 3' to the anticodon. nih.gov This strategic placement is critical for maintaining the reading frame during translation. nih.gov Although not essential for viability in yeast, the absence of related modifications like t⁶A can lead to severely compromised growth and various translational defects. nih.govmicrobialcell.com

In bacterial systems such as Escherichia coli, the closely related and more prevalent modified nucleoside is N6-threonylcarbamoyladenosine (t⁶A). nih.gov The biosynthesis of these N6-carbamoyladenosine derivatives involves a complex enzymatic pathway. nih.govnih.gov While the glycine-containing variant (g⁶A) is noted in yeast, the threonine counterpart (t⁶A) is characteristic of E. coli tRNA that decodes codons starting with adenine (B156593). nih.govnih.gov The modification at position 37 in these tRNAs is crucial for proper codon-anticodon interaction and is required for efficient binding of the tRNA to the ribosome. nih.gov The absence of t⁶A in E. coli can impair this binding process. nih.gov

In thermophilic bacteria and archaea, a different but structurally similar modified nucleoside, N6-hydroxynorvalylcarbamoyl adenosine (B11128) (hn⁶A), has been identified in their tRNA. nih.gov It is hypothesized that the larger hydrophobic surface provided by the ethyl moiety of hn⁶A, compared to the methyl group in t⁶A, offers better stabilization of the anticodon loop structure at the high temperatures these organisms inhabit. nih.gov The biosynthesis of t⁶A and its derivatives is a universal process, with homologous enzymes found in bacteria, archaea, and eukarya, underscoring the ancient origins of this modification system. nih.govoup.com The conservation of purine-loading in the RNA of thermophiles is a recognized evolutionary strategy to prevent unwanted RNA-RNA interactions at elevated temperatures.

Bacterial Systems (e.g., Escherichia coli)

Evolutionary Conservation and Biological Significance

The family of N6-carbamoyladenosine modifications, including g⁶A and its more common analog t⁶A, is universally conserved across all three domains of life: Bacteria, Archaea, and Eukarya. nih.govresearchgate.net This deep evolutionary conservation points to a fundamental and indispensable role in cellular function. plos.orgnih.govnih.gov These modifications are found exclusively at position 37 of the anticodon loop in tRNAs that read codons beginning with adenine (ANN codons). nih.govoup.com

The primary biological significance of these modifications lies in ensuring the fidelity and efficiency of protein synthesis. nih.govu-tokyo.ac.jp They achieve this by:

Stabilizing Codon-Anticodon Pairing: The modification at position 37 helps to maintain the correct open loop structure of the anticodon, which facilitates proper base pairing with the mRNA codon on the ribosome. nih.govnih.govu-tokyo.ac.jp

Preventing Frameshifting: By strengthening the interaction between the tRNA and the mRNA, these modifications help to maintain the correct reading frame during translation, preventing the synthesis of non-functional or toxic proteins. nih.govoup.com

Mutations in the genes responsible for the biosynthesis of these modifications can have severe consequences, leading to a range of cellular defects, including impaired growth and genomic instability. nih.govnih.gov

Presence as a Modified Nucleoside, N-[9-(β-D-ribofuranosyl)purin-6-ylcarbamoyl]glycine (g⁶A)

This compound exists in biological systems as a ribonucleoside, where the purine (B94841) base is attached to a ribose sugar. This nucleoside, N-[9-(β-D-ribofuranosyl)purin-6-ylcarbamoyl]glycine (g⁶A), is a hypermodified nucleoside found within the tRNA chain. acs.org It is formed post-transcriptionally by enzymatic modification of an adenosine residue at position 37 of the tRNA. nih.gov

The structure of g⁶A features a glycine (B1666218) moiety attached to the N6 position of the adenine base via a carbamoyl (B1232498) group. acs.org This complex side chain is critical for its function. Crystallographic studies have revealed that the conformation of this side chain allows for the formation of hydrogen bonds that stabilize the structure of the anticodon loop. acs.org

Below is a table summarizing the key properties of N-[9-(β-D-ribofuranosyl)purin-6-ylcarbamoyl]glycine (g⁶A).

| Property | Value |

| Full Name | N-[9-(β-D-ribofuranosyl)purin-6-ylcarbamoyl]glycine |

| Common Abbreviation | g⁶A |

| IUPAC Name | N-[(9-β-D-ribofuranosylpurin-6-yl)carbamoyl]glycine |

| Chemical Formula | C₁₃H₁₆N₆O₇ |

| Monoisotopic Mass | 368.108 g/mol |

| Location in tRNA | Position 37 (adjacent to the 3' end of the anticodon) |

| Primary Organism of Identification | Yeast (Saccharomyces cerevisiae) |

| Key Function | Enhances translational fidelity and efficiency |

Biosynthesis and Enzymatic Pathways

Metabolic Precursors and Intermediate Compounds

The enzymatic synthesis of the t⁶A modification requires three fundamental substrates: L-threonine, bicarbonate (or CO₂), and adenosine (B11128) triphosphate (ATP). nih.govoup.com These precursors are utilized in a two-step reaction mechanism. researchgate.net

The first step, catalyzed by the TsaC/Sua5 family of enzymes, involves the condensation of these three substrates to generate a highly unstable but crucial intermediate compound: L-threonylcarbamoyl adenylate (TC-AMP). researchgate.netoup.comnih.govasm.org This intermediate encapsulates the activated threonylcarbamoyl moiety, primed for transfer. oup.comnih.gov The formation of TC-AMP from L-threonine, bicarbonate, and ATP is accompanied by the release of inorganic pyrophosphate (PPi). researchgate.net In the subsequent step, the threonylcarbamoyl (TC) group is transferred from TC-AMP to the N6 amino group of adenosine at position 37 (A37) of the target tRNA. researchgate.netoup.com

Table 1: Precursors and Intermediates in t⁶A Biosynthesis

| Compound Type | Name | Role in Pathway |

|---|---|---|

| Precursor | L-Threonine | Source of the amino acid side chain. |

| Precursor | Bicarbonate (HCO₃⁻) / CO₂ | Source of the carbamoyl (B1232498) group. oup.com |

| Precursor | Adenosine Triphosphate (ATP) | Energy source and provides the adenosine monophosphate (AMP) moiety for the intermediate. nih.govoup.com |

| Intermediate | L-Threonylcarbamoyl Adenylate (TC-AMP) | Activated carrier of the threonylcarbamoyl group. researchgate.netoup.comnih.gov |

Identification and Characterization of Biosynthetic Enzymes

The elucidation of the t⁶A pathway has led to the identification of several key enzyme families, some of which are universally conserved, while others are specific to certain domains of life. asm.org Two protein families are central to this process in all organisms: TsaC/Sua5 and TsaD/Kae1/Qri7. tandfonline.comasm.org

The enzymatic machinery for t⁶A biosynthesis differs significantly between bacteria and eukaryotes/archaea. tandfonline.comnih.gov

Bacterial System : In bacteria such as Escherichia coli, four proteins are necessary and sufficient for t⁶A synthesis: TsaC, TsaD, TsaB, and TsaE. nih.govnih.govnih.gov

TsaC (YrdC) : This enzyme is the bacterial ortholog of the eukaryotic and archaeal Sua5. genesilico.pl It is responsible for the first step of the pathway: the ATP-dependent synthesis of the TC-AMP intermediate. oup.comnih.govoup.com

TsaD (YgjD) : A universally conserved protein, TsaD is the core catalytic subunit for the second step, transferring the threonylcarbamoyl moiety to the tRNA. tandfonline.comoup.com It forms an essential interaction network with TsaB and TsaE. genesilico.pl

TsaB (YeaZ) : A protein specific to bacteria, TsaB forms a stable heterodimer with TsaD (TsaD-TsaB). oup.comoup.com This complex is crucial for the transfer reaction.

TsaE (YjeE) : Also specific to bacteria, TsaE is an ATPase that associates with the TsaD-TsaB complex. nih.govoup.com Its ATPase activity is strongly activated by the TsaD-TsaB heterodimer, and it is thought to play a role in reactivating the complex for subsequent catalytic cycles. nih.govnih.govoup.com

Archaeal and Eukaryotic System : In archaea and the cytoplasm of eukaryotes, the pathway involves the Sua5 protein and a highly conserved multi-protein complex known as KEOPS (Kinase, Endopeptidase, and Other Proteins of Small size). embopress.orgoup.com

Sua5 (YrdC homolog) : Like its bacterial counterpart TsaC, Sua5 catalyzes the formation of TC-AMP. researchgate.netnih.govasm.org In yeast, Sua5 is targeted to both the cytoplasm and mitochondria. asm.org

KEOPS Complex : This complex performs the second step of the reaction, transferring the TC-moiety to the tRNA. oup.comresearchgate.net The core components of KEOPS include:

Kae1 (TsaD homolog) : The catalytic subunit of the KEOPS complex, responsible for the transferase activity. embopress.orgoup.com

Bud32 : A kinase whose activity is required for the modification. embopress.org

Pcc1, Cgi121, and Gon7 (in fungi/metazoa) or Pcc2 (in archaea) : These are additional essential subunits that provide structural integrity and regulatory functions to the complex. nih.govoup.comresearchgate.net

Eukaryotic Mitochondrial System : In the mitochondria of eukaryotes like yeast, the pathway is more streamlined, requiring only two proteins: the mitochondria-localized Sua5 and Qri7 (a TsaD/Kae1 homolog). oup.comnih.govasm.org Qri7 forms a homodimer to catalyze the transfer of the threonylcarbamoyl group. oup.com

The biosynthesis of t⁶A is a two-step process. researchgate.net

Formation of TC-AMP : The first step is catalyzed solely by TsaC in bacteria or Sua5 in archaea and eukarya. researchgate.netnih.gov This enzyme utilizes ATP, L-threonine, and bicarbonate. oup.com The reaction involves the threonine-dependent hydrolysis of ATP to AMP and pyrophosphate, suggesting the formation of an adenylated intermediate. oup.comnih.gov This intermediate, L-threonylcarbamoyl-AMP (TC-AMP), is unstable but has been isolated and proven to be competent for the second reaction step. oup.comoup.com

Transfer of the Threonylcarbamoyl Moiety : The second step involves the transfer of the activated threonylcarbamoyl group from TC-AMP to the N6 atom of A37 on the substrate tRNA. oup.comoup.com

In bacteria, this step is mediated by the TsaD-TsaB-TsaE complex. oup.comgenesilico.pl The TsaD-TsaB heterodimer binds the tRNA, and the transfer occurs. oup.com The role of TsaE and its ATPase activity appears to be regulatory, possibly involving the dissociation of the complex from the modified tRNA to allow for a new catalytic cycle. nih.govnih.gov The formation of the ternary YgjD-YeaZ-YjeE (TsaD-TsaB-TsaE) complex is dependent on ATP but its ATPase activity is not required for a single turnover. nih.gov

In archaea and eukaryotes, the KEOPS complex catalyzes this transfer. oup.comresearchgate.net tRNA binding to KEOPS stimulates the ATPase activity of the Bud32 subunit. researchgate.net The precise role of this ATP hydrolysis is still under investigation but is essential for the modification to occur. tandfonline.comembopress.org

Mechanistic studies show that ATP is consumed in both steps of the pathway. The TsaC/Sua5-catalyzed step produces AMP, while the second step, involving the TsaD/KEOPS complexes, leads to the production of ADP. tandfonline.comnih.gov

Enzyme Systems (e.g., Sua5, KEOPS Complex Homologs, TsaC/YrdC, TsaD/YgjD, YeaZ, YjeE)

Comparative Analysis of Biosynthetic Pathways Across Organisms

While the core chemistry of t⁶A formation is conserved, the protein machinery has evolved differently across the three domains of life. nih.govtandfonline.com The pathway consistently relies on two key enzyme families: TsaC/Sua5 for TC-AMP synthesis and TsaD/Kae1/Qri7 for the final transfer to tRNA. tandfonline.comasm.org

Universally Conserved Core : The TsaC/Sua5 and TsaD/Kae1/Qri7 protein families are found in all domains of life, highlighting them as the ancient and fundamental components of t⁶A synthesis. tandfonline.comnih.gov Functional studies have shown that TsaC/Sua5 enzymes are often interchangeable between domains. For instance, eukaryotic or archaeal Sua5 can provide TC-AMP to the bacterial TsaBDE complex to produce t⁶A. asm.org

Domain-Specific Variations : The primary divergence lies in the accessory proteins required for the second step—the transfer of the threonylcarbamoyl group.

Bacteria employ the TsaB and TsaE proteins, which have no homologs in archaea or eukaryotes. nih.govnih.gov This bacterial-specific machinery makes the pathway a potential target for new antimicrobial drugs. nih.gov

Archaea and Eukaryotes utilize the multi-subunit KEOPS complex, which is absent in bacteria. embopress.orgoup.com The composition of KEOPS itself shows minor variations, with fungi and metazoa having a fifth subunit, Gon7, while archaea have a different fifth subunit, Pcc2. researchgate.net

Mitochondria in eukaryotes feature the most minimal system, using only the homodimeric TsaD-family protein Qri7 alongside Sua5. nih.govasm.org This suggests that the two core universal proteins may have constituted the ancestral t⁶A synthesis machinery. nih.gov

This comparative analysis reveals a fascinating evolutionary pattern: a conserved two-protein core machinery that has recruited different, domain-specific partners to assist in the crucial final step of tRNA modification. tandfonline.comasm.org

Table 2: Comparison of t⁶A Biosynthesis Enzymes Across Domains

| Step | Enzyme/Complex | Bacteria | Archaea | Eukaryotic Cytoplasm | Eukaryotic Mitochondria |

|---|---|---|---|---|---|

| 1. TC-AMP Synthesis | TsaC/Sua5 Family | TsaC (YrdC) nih.gov | Sua5 oup.com | Sua5 oup.com | Sua5 asm.org |

| 2. TC-Moiety Transfer | TsaD/Kae1 Family | TsaD (YgjD) oup.com | Kae1 oup.com | Kae1 oup.com | Qri7 (OSGEPL1 in humans) oup.comnih.gov |

| Accessory Proteins | | TsaB (YeaZ) oup.com TsaE (YjeE) oup.com | KEOPS Complex: Bud32, Pcc1, Cgi121, Pcc2 oup.comresearchgate.net | KEOPS Complex: Bud32, Pcc1, Cgi121, Gon7 embopress.orgnih.gov | None (Qri7 forms a homodimer) oup.com |

Regulation of Biosynthesis and Post-Translational Modification

The regulation of t⁶A biosynthesis is complex and not yet fully understood, but evidence points to control at both the genetic and enzymatic levels. pdx.edu Given the modification's importance, its levels are likely fine-tuned to meet cellular demands for accurate translation.

Genetic Regulation : Studies in certain bacteria suggest that the genes for t⁶A biosynthesis are regulated transcriptionally. In Mycobacterium tuberculosis, the tsaD, tsaB, and tsaE genes are located in the same operon and their expression is regulated under specific conditions, such as exposure to oxidative stress. pdx.edu In Streptococcus mutans, the levels of t⁶A modification and the mRNA levels of the synthesis genes appear to be regulated by the growth phase. pdx.edu However, it is not yet known if t⁶A levels are broadly regulated across different systems in response to specific physiological signals. pdx.edu

There is currently limited information on the post-translational modification of the t⁶A biosynthetic enzymes themselves. Their regulation appears to be primarily controlled through complex assembly, nucleotide binding/hydrolysis, and transcriptional control of the encoding genes.

Table 3: Compound Names Mentioned in Article

| Abbreviation/Systematic Name | Full Compound Name |

|---|---|

| t⁶A | N6-Threonylcarbamoyladenosine |

| TC-AMP | L-Threonylcarbamoyl Adenylate |

| ATP | Adenosine Triphosphate |

| AMP | Adenosine Monophosphate |

| ADP | Adenosine Diphosphate |

| PPi | Inorganic Pyrophosphate |

| N-(Purin-6-ylcarbamoyl)glycine | This compound |

| TsaC | Threonylcarbamoyladenosine synthesis protein C |

| YrdC | tRNA-y-i6A37 modifying enzyme |

| TsaD | Threonylcarbamoyladenosine synthesis protein D |

| YgjD | Uncharacterized protein YgjD |

| TsaB | Threonylcarbamoyladenosine synthesis protein B |

| YeaZ | Uncharacterized protein YeaZ |

| TsaE | Threonylcarbamoyladenosine synthesis protein E |

| YjeE | ATP-binding protein YjeE |

| Sua5 | Suppressor of upstream AUG 5 |

| KEOPS | Kinase, Endopeptidase and Other Proteins of Small size |

| Kae1 | Kinase Associated Endopeptidase 1 |

| Bud32 | Budding site selection protein 32 |

| Pcc1 | Partner of Cgi121 1 |

| Cgi121 | Chromosome segregation in G2/M 121 |

| Gon7 | Gone early 7 |

| Pcc2 | Partner of Cgi121 2 |

| Qri7 | Q-rich 7 |

Molecular and Biochemical Functions in Translation

Role as a Hypermodified Base in Transfer RNA (tRNA) Structure

N-(Purin-6-ylcarbamoyl)glycine is a hypermodified base occurring at position 37 of tRNA, immediately adjacent to the anticodon sequence. tandfonline.comrsc.org Modifications at this position are critical for stabilizing the three-dimensional structure of the anticodon loop, which is essential for its function during translation. mdpi.com

The primary structural role of this class of modifications is to maintain an open and stable conformation of the anticodon loop. oup.comrsc.org It achieves this by preventing the formation of an illicit Watson-Crick base pair between uridine (B1682114) at position 33 (U33) and the modified adenosine (B11128) at position 37 (A37). mdpi.comnih.govrcsb.org Without this modification, the U33•A37 base pair would form, creating a closed loop conformation that is incompatible with ribosome binding. rcsb.org The carbamoylglycine side chain extends the planar surface of the adenine (B156593) base through intramolecular hydrogen bonds and enhances base-stacking interactions with the adjacent base at position 36 of the anticodon. rsc.orgmdpi.comrcsb.org This structural reinforcement ensures the anticodon is properly presented for interaction with the messenger RNA (mRNA) codon. oup.combiorxiv.org

Influence on Codon-Anticodon Recognition and Interactions

The modification at position 37 plays a direct and critical role in the accuracy of codon-anticodon pairing. u-tokyo.ac.jp Its presence significantly strengthens the interaction between the tRNA and the mRNA, particularly for codons that begin with an adenosine (ANN codons). mdpi.comoup.comnih.govresearchgate.net

The hypermodified base enhances the stacking interactions on the first base pair of the codon-anticodon helix, which involves the A at position 1 of the codon and the U at position 36 of the anticodon. oup.comnih.govresearchgate.net This stabilization is vital for weak A•U base pairs, ensuring the reading frame is correctly maintained. tandfonline.com Structural models indicate that the modification properly orients the anticodon bases for decoding and directly recognizes the first adenine of the ANN codon within the A-site of the ribosome. u-tokyo.ac.jpresearchgate.net

Contribution to Translational Fidelity and Efficiency

A key function of the N6-carbamoyl-amino acid modification is to safeguard the fidelity of protein synthesis. mdpi.comresearchgate.net Its absence in yeast and other organisms has been shown to increase the rate of +1 ribosomal frameshifting, where the ribosome shifts its reading frame by one nucleotide, leading to the production of non-functional proteins. oup.comnih.govscispace.comoup.com

The modification enhances fidelity by preventing the misreading of near-cognate codons. oup.com A well-studied example is its role in initiator tRNA (tRNAiMet), where the t6A modification restricts translation initiation to the proper AUG start codon, preventing erroneous initiation at similar codons like GUG or UUG. scispace.comnih.gov The absence of this modification can result in the misincorporation of amino acids. oup.comnih.gov

Impact on Ribosome Binding and tRNA Dynamics

The presence of this compound or its threonyl counterpart is a prerequisite for the stable binding of the tRNA to the ribosome. rcsb.org Studies using the isolated anticodon stem-loop (ASL) of human tRNALys3 have demonstrated that the unmodified ASL fails to bind to a properly programmed ribosome, whereas the ASL containing the t6A modification binds effectively. rcsb.org

This dependency is a direct consequence of the structural role of the modification. By preventing the U33•A37 intra-loop base pair, the modification ensures the anticodon loop adopts the open, structured conformation necessary for recognition and binding by the ribosomal A-site. rcsb.orgbiorxiv.org The modification also influences the dynamics of the anticodon loop itself. In the case of tRNALys3, the t6A modification alters the position of the "wobble" base U34, directing it away from the primary codon-binding interface. rcsb.org The absence of the modification alters codon occupancy rates at the ribosome, thereby affecting the competition between different tRNA molecules. scispace.comnih.gov

Specificity of Modification in Different tRNA Isoacceptors

The N6-threonylcarbamoyladenosine (t6A) modification is universally found in all three domains of life and is specifically located at position 37 in nearly all tRNA isoacceptors that decode ANN codons. mdpi.comnih.govoup.comasm.org this compound (g6A) has been identified in bulk tRNA from yeast, but its precise distribution across different tRNA isoacceptors is not as extensively documented as that of t6A. genesilico.pl

The modification is critical for the function of tRNAs carrying amino acids such as threonine, asparagine, lysine, serine, arginine, and isoleucine. nih.gov The table below, based on data for the t6A modification, lists the tRNA isoacceptors that depend on this modification for their function.

| tRNA Isoacceptor | Codons Decoded | Function Dependent on A37 Modification |

| tRNA-Thr | ACU, ACC, ACA, ACG | Codon recognition, Fidelity |

| tRNA-Asn | AAU, AAC | Codon recognition, Fidelity |

| tRNA-Lys | AAA, AAG | Codon recognition, Fidelity, Frameshift prevention |

| tRNA-Ser | AGU, AGC | Codon recognition, Fidelity |

| tRNA-Arg | AGA, AGG | Codon recognition, Fidelity |

| tRNA-Ile | AUU, AUC, AUA | Codon recognition, Aminoacylation (in bacteria) |

| tRNA-Met (initiator) | AUG | Start codon fidelity |

| (Data primarily derived from studies on t6A modification). mdpi.comnih.govnih.gov |

Furthermore, the modification at position 37 can act as a positive determinant for other biological processes, including the addition of subsequent modifications to the tRNA and the recognition and charging of the tRNA by its specific aminoacyl-tRNA synthetase. oup.comnih.gov This role can be highly specific; for instance, t6A is a crucial recognition element for isoleucyl-tRNA synthetase in bacteria but not in eukaryotes. oup.comnih.gov

Intermolecular Interactions with Ribosomal Components and Other Biomolecules

The this compound side chain at position A37 engages in several crucial intermolecular interactions within the ribosome. Its primary role is to stabilize the codon-anticodon duplex in the ribosomal A-site through enhanced base stacking. mdpi.comoup.com The ureidopurine structure extends the planar surface of the adenine base, promoting these favorable stacking interactions. mdpi.com

The glycine (B1666218) moiety, like the threonine in t6A, provides additional opportunities for hydrogen bonding with components of the ribosome or the mRNA backbone, further securing the tRNA in the decoding center. The modification's bulk and specific chemistry also create important steric hindrance, physically preventing non-productive conformations like the U33-A37 base pair. oup.comnih.gov

Beyond the ribosome, this modification can mediate interactions with other proteins. For example, the t6A modification in tRNALys is a key recognition element for the bacterial anticodon nuclease PrrC, a ribotoxin that cleaves the tRNA to arrest protein synthesis. nih.gov This highlights how modifications can serve as identity elements for a variety of cellular factors.

Compound Names Table

| Abbreviation/Trivial Name | Full Chemical Name |

| g6A | N6-glycinylcarbamoyladenosine |

| PCG | This compound |

| t6A | N6-threonylcarbamoyladenosine |

| PCT | N-(Purin-6-ylcarbamoyl)-L-threonine |

| ct6A | cyclic N6-threonylcarbamoyladenosine |

| ASL | Anticodon Stem-Loop |

| U | Uridine |

| A | Adenosine |

| mRNA | messenger Ribonucleic Acid |

| tRNA | transfer Ribonucleic Acid |

| IleRS | Isoleucyl-tRNA synthetase |

Chemical Synthesis and Analog Development

Laboratory Synthetic Routes for N-(Purin-6-ylcarbamoyl)glycine

The laboratory synthesis of this compound (PCG) typically involves the reaction of a purine (B94841) derivative with glycine (B1666218). ontosight.ai One established method is the displacement of the ethoxy group of ethyl purine-6-carbamate by glycine. researchgate.netepa.govacs.org This reaction provides a direct route to the desired product. Another approach involves the reaction of adenine (B156593) with an appropriate isocyanate, leading to the formation of the ureido linkage. researchgate.netacs.org These synthetic strategies allow for the preparation of PCG for research and developmental purposes.

Synthesis of Related Ureidopurines and Purinylhydantoins

The synthesis of related ureidopurines and their cyclized derivatives, purinylhydantoins, has been explored to understand their chemical properties and biological activities.

Intramolecular Cyclization Reactions

N-(Purin-6-ylcarbamoyl)amino acids, including PCG and its threonine analog (PCT), can undergo intramolecular cyclization to form 3-purin-6-ylhydantoins. lookchem.comscispace.com This conversion can be achieved using reagents like N,N'-dicyclohexylcarbodiimide (DCC) or through the formation of a mixed anhydride (B1165640) with ethyl chloroformate. scispace.com The reaction proceeds through the attack of the amino acid's nitrogen on the carbamoyl (B1232498) group, leading to the formation of the hydantoin (B18101) ring. This cyclization offers a pathway to a novel class of purine derivatives. lookchem.com

Derivatization from Ethyl Purine-6-carbamate

Ethyl purine-6-carbamate serves as a key intermediate in the synthesis of a variety of 6-ureidopurines. researchgate.netacs.org The ethoxy group of this carbamate (B1207046) can be displaced by various amino acids and amines to generate a library of analogs. researchgate.netepa.govacs.org This method has been successfully employed to synthesize not only PCG but also N-(purin-6-ylcarbamoyl)-L-threonine (PCT) and their corresponding ribonucleosides. researchgate.netepa.gov The versatility of this precursor makes it a valuable tool in the development of new ureidopurine derivatives.

Design and Synthesis of Structural Analogs and Derivatives

The design and synthesis of structural analogs of this compound are driven by the desire to explore the structure-activity relationships of this class of compounds. Modifications have been introduced at both the purine and glycine moieties.

Modification of the Purine Moiety

Modifications to the purine core of this compound have been investigated to assess their impact on biological activity. This includes the synthesis of analogs with substitutions on the purine ring system. For instance, the synthesis of N-(9-benzylpurin-6-yl)-(S)-alanine has been reported. nih.gov Additionally, analogs based on different heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, have been prepared to explore isomeric variations of the purine ring. acs.org These modifications aim to probe the importance of the purine structure for the compound's function.

Nucleoside Analogs and Their Synthesis

The synthesis of nucleoside analogs of this compound and related ureidopurines is a significant area of research, driven by the quest for compounds with novel biological activities. Both chemical and enzymatic methods have been developed to create a diverse library of these molecules.

A foundational approach to synthesizing 6-ureidopurine ribonucleosides, such as this compound ribonucleoside (PCGR), involves the reaction of ethyl purine-6-carbamate ribonucleoside with the desired amino acid. epa.govacs.org A common strategy is the displacement of the ethoxy group from a tri-O-acetyl protected ribonucleoside of ethyl purine-6-carbamate by various natural amino acids or other aliphatic and aromatic amines. epa.govacs.org An alternative route involves the reaction of isocyanates with tri-O-acetyladenosine. acs.org

The synthesis of N-(purin-6-yl)dipeptides has also been explored. One method involves coupling N-(purin-6-yl)-(S)-amino acids with a second amino acid ester (like dimethyl (S)-glutamate) using a carbodiimide (B86325) coupling agent, followed by the removal of the ester protecting groups through alkaline hydrolysis. nih.gov The initial N-(purin-6-yl)-(S)-amino acids are typically prepared by the nucleophilic substitution of the chlorine atom in 6-chloropurine (B14466) with the corresponding amino acid. nih.gov

Enzymatic synthesis has emerged as a highly selective and environmentally friendly alternative to traditional chemical routes, which often require multiple protection and deprotection steps and can result in low selectivity. mdpi.com Transglycosylation reactions, catalyzed by nucleoside phosphorylases (NPs), are a prominent enzymatic method. mdpi.com This one-pot reaction involves the exchange of the sugar moiety between a pyrimidine (B1678525) nucleoside (like uridine (B1682114) or thymidine) and a purine base in the presence of inorganic phosphate (B84403). mdpi.com Thermostable pyrimidine and purine nucleoside phosphorylases have been successfully used to produce various dihalogenated purine nucleoside analogs. mdpi.com

Recent research has also focused on creating novel analogs with modified sugar moieties, such as 6'-fluorinated carbocyclic nucleosides, where the furanose ring oxygen is replaced by a CHF or CF2 group. worktribe.com

Table 1: Synthetic Routes to Ureidopurine Nucleoside Analogs

| Starting Material | Reagent(s) | Product Type | Reference(s) |

| Ethyl purine-6-carbamate tri-O-acetyl ribonucleoside | Amino acids, aliphatic/aromatic amines | 6-Ureidopurine ribonucleosides | epa.gov, acs.org |

| Tri-O-acetyladenosine | Isocyanates | 6-Ureidopurine ribonucleosides | acs.org |

| 6-Chloropurine | Amino acids | N-(Purin-6-yl)amino acids | nih.gov |

| N-(Purin-6-yl)amino acids | Amino acid esters, coupling agent (e.g., DCC) | N-(Purin-6-yl)dipeptides | nih.gov |

| Purine base (e.g., 2,6-dichloropurine) | Sugar donor (e.g., uridine), Nucleoside Phosphorylases | Purine nucleoside analogs | mdpi.com |

Methodological Advancements in Organic Synthesis of Ureidopurines

The organic synthesis of ureidopurines has benefited from broader advancements in synthetic methodologies, aiming for greater efficiency, selectivity, and sustainability. rroij.compolytechnique.edu

A cornerstone of synthesizing C6-substituted purines, the structural core of many ureidopurines, is the nucleophilic substitution of the chlorine atom in 6-chloropurine. nih.gov While effective, research continues to refine this and other fundamental reactions. Modern organic synthesis is increasingly driven by the development of novel catalytic systems that can be applied to complex molecules like ureidopurines. rroij.com These include transition metal catalysts, organocatalysts, and innovations in photoredox and electrochemical methods, which allow for bond formations under mild conditions. rroij.comrsc.orgrsc.org For instance, electrocatalysis can generate highly reactive intermediates in a controlled manner, potentially overcoming kinetic and thermodynamic barriers found in conventional synthesis. rsc.org

"Green chemistry" principles are also influencing synthetic strategies, encouraging the reduction of waste and the use of environmentally benign solvents. rroij.com A significant methodological leap is the adoption of biocatalysis. Enzymatic routes, such as the transglycosylation reactions mentioned previously, offer high selectivity and efficiency, often proceeding in one pot and avoiding the hazardous reagents and multiple steps associated with classical chemical synthesis. mdpi.com

Furthermore, the integration of automation and flow chemistry is beginning to transform organic synthesis. wikipedia.org Automated systems can perform reactions without direct human intervention, and flow chemistry, where reactants are continuously fed into a reactor, can lead to higher yields and more consistent product quality. wikipedia.org These technologies, coupled with machine learning for reaction optimization, are accelerating the discovery and development of new synthetic routes for complex molecules, including ureidopurine derivatives. rroij.com

Table 2: Modern Methodologies in Organic Synthesis Applicable to Ureidopurines

| Methodology | Description | Advantages | Reference(s) |

| Advanced Catalysis | Use of novel transition metal, organo-, photo-, and electrocatalysts. | High efficiency, selectivity, mild reaction conditions, novel reactivity. | rroij.com, rsc.org, rsc.org |

| Biocatalysis/Enzymatic Synthesis | Use of enzymes (e.g., nucleoside phosphorylases) to catalyze reactions. | High selectivity, environmentally friendly, fewer steps, reduced waste. | mdpi.com |

| Automated & Flow Chemistry | Use of automated systems and continuous flow reactors for synthesis. | Increased yield, consistency, reduced human error, high-throughput screening. | wikipedia.org |

| Green Chemistry | Application of principles to minimize environmental impact. | Reduced waste, use of safer solvents, energy efficiency. | rroij.com |

Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in determining the chemical structure of N-(Purin-6-ylcarbamoyl)glycine. Techniques such as ultraviolet (UV) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) have been pivotal in its identification and characterization.

Ultraviolet (UV) Spectroscopy

The UV absorption spectra of this compound and its analogs are characteristic of the N6-substituted purine (B94841) chromophore. In a study by Hong et al. (1973), the UV spectral characteristics of a series of 6-ureidopurines were described. escholarship.org Generally, these compounds exhibit absorption maxima that are pH-dependent, which is typical for ionizable molecules like purines. For instance, the UV spectra of related purinylhydantoins, which can be formed from this compound, show distinct shifts in absorption maxima in acidic and basic media. researchgate.net The UV spectrum of this compound itself is integral to its initial identification from biological sources. rsc.org

| Condition | λmax (nm) | Reference |

| Acidic | ~270-280 | researchgate.net |

| Neutral | ~275-285 | researchgate.net |

| Basic | ~280-290 | researchgate.net |

Note: The exact λmax values for this compound were not explicitly detailed in the reviewed literature, so the data presented is based on closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table of Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound based on Analogs:

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Purine H-2 | 8.0 - 8.5 | 150 - 155 |

| Purine H-8 | 8.0 - 8.5 | 140 - 145 |

| Glycine (B1666218) CH₂ | 3.8 - 4.2 | 40 - 45 |

| Purine C-4 | - | 150 - 155 |

| Purine C-5 | - | 120 - 125 |

| Purine C-6 | - | 155 - 160 |

| Urea (B33335) C=O | - | 150 - 155 |

| Carboxyl C=O | - | 170 - 175 |

Note: This table is predictive and based on data from analogous compounds. Specific experimental data for this compound is not available in the cited literature.

Mass Spectrometry (MS) and Fragmentation Patterns

Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern of this compound, aiding in its structural confirmation. The mass spectral fragmentation of 6-ureidopurines, including the glycine analog, has been described. escholarship.org The fragmentation patterns are characteristic and provide valuable structural information. Common fragmentation pathways involve the cleavage of the ureido bond and the purine ring.

Characteristic Fragmentation Patterns of 6-Ureidopurines:

| Fragmentation | Description |

| Cleavage of the N-C bond of the ureido group | Loss of the amino acid moiety. |

| McLafferty rearrangement | If applicable, leading to the formation of a neutral enol and a charged purine species. |

| Fission of the purine ring | Characteristic fragmentation of the adenine (B156593) core. |

A significant fragment often observed corresponds to the adenine cation (m/z 135), resulting from the cleavage of the bond between the purine ring and the ureido side chain. researchgate.net

X-ray Crystallography and Solid-State Structure Determination (e.g., Salt Forms)

The crystals are monoclinic, belonging to the space group P2₁/c. rsc.org A significant feature of the solid-state structure is an intramolecular hydrogen bond between the glycine nitrogen and the N(1) of the adenine ring. rsc.org This interaction plays a crucial role in determining the conformation of the side chain relative to the purine ring. The substituent on N(6) adopts a 'distal' conformation. rsc.org Furthermore, the ureidopurine moieties exhibit extensive stacking in a head-to-tail fashion, with an interplanar distance of 3.2 Å. rsc.org The potassium ion is coordinated to seven atoms, including water oxygens and atoms from the ureidopurine and carboxyl groups. rsc.org

Crystallographic Data for this compound Potassium Salt Monohydrate:

| Parameter | Value | Reference |

| Formula | C₈H₇N₆O₃K · H₂O | rsc.org |

| Crystal System | Monoclinic | rsc.org |

| Space Group | P2₁/c | rsc.org |

| a (Å) | 14.063 (3) | rsc.org |

| b (Å) | 7.218 (1) | rsc.org |

| c (Å) | 14.424 (1) | rsc.org |

| β (°) | 129.12 (1) | rsc.org |

| Z | 4 | rsc.org |

Conformational Preferences and Molecular Dynamics in Solution and Complexation

While X-ray crystallography provides a static picture of the molecule in the solid state, its conformation in solution is dynamic and crucial for its biological activity. The crystallographic data suggests a preferred conformation stabilized by an intramolecular hydrogen bond. rsc.org Theoretical studies on related modified nucleosides, such as N⁶-(N-threonylcarbonyl)adenine, have also explored their conformational preferences. acs.org These studies often use quantum chemical calculations to determine the energetically favored conformations.

Specific molecular dynamics simulations for this compound in solution are not extensively reported in the literature. However, based on the crystallographic data and theoretical studies of analogs, it is likely that the 'distal' conformation with the intramolecular hydrogen bond is also a significant contributor to the conformational ensemble in solution. The flexibility of the glycine side chain would allow for other conformations to exist in equilibrium, and the binding to its biological targets, such as tRNA, would likely select for a specific conformation.

Structure-Activity Relationship Studies of Analogs

Structure-activity relationship (SAR) studies of analogs of this compound have been conducted to understand the structural requirements for their biological activities, such as cytokinin activity. escholarship.orgnih.gov These studies involve systematically modifying the side chain of the ureidopurine core and assessing the impact on biological function.

A study by Hong et al. (1973) described the synthesis and biological activities of 86 analogs of naturally occurring 6-ureidopurines. escholarship.org It was found that the nature of the amino acid or amine side chain significantly influences the cytokinin activity. For instance, while N-(purin-6-ylcarbamoyl)threonine shows cytokinin activity, the glycine analog was also investigated within this series. escholarship.org Another study on ureidopurine derivatives found that analogs with unmodified hydrocarbon side chains are active as cytokinins, with tert-butylureidopurine showing optimal activity. nih.gov The introduction of polar groups like -COOH and -OH to otherwise active alkyl chains was found to negate the activity. nih.gov These SAR studies highlight the importance of the size, shape, and electronic properties of the side chain in the biological function of this class of compounds.

Analytical Methodologies for Research

Isolation and Purification Techniques from Biological Samples

The initial and most critical step in the analysis of g6A is its effective isolation and purification from cellular components, primarily tRNA. This process involves the liberation of the nucleoside from the nucleic acid polymer, followed by its separation from a myriad of other nucleosides, both modified and unmodified.

Chromatography is the cornerstone for purifying g6A from biological digests. The choice of chromatographic method depends on the physicochemical properties of g6A and the complexity of the sample matrix.

Reverse-Phase Chromatography (RPC): This is one of the most widely used techniques for the separation of nucleosides. researchgate.netnih.gov In RPC, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobicity of the analytes. Modified nucleosides, including derivatives of N6-carbamoyladenosine, can be effectively separated using RPC systems, often employing a gradient elution with solvents like acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffers. researchgate.netnih.gov For instance, a reversed-phase HPLC analysis can separate N6-threonylcarbamoyladenosine (t6A), a closely related modified nucleoside, from other major and minor nucleosides derived from tRNA. researchgate.net

Ion-Exchange Chromatography: This technique separates molecules based on their net charge. Given the presence of the glycine (B1666218) moiety's carboxyl group and the purine (B94841) ring's ionizable groups, g6A possesses a distinct charge profile that can be exploited for separation. Anion-exchange chromatography can be particularly effective in binding the negatively charged g6A at appropriate pH values, allowing for its separation from neutral or positively charged molecules. DEAE-Cellulose chromatography has been historically used in the purification schemes for enzymes involved in the metabolism of related compounds. nih.gov

Comprehensive Two-Dimensional Liquid Chromatography (2D-LC): For highly complex samples, such as urinary extracts or total tRNA hydrolysates, one-dimensional chromatography may not provide sufficient resolution. Comprehensive 2D-LC offers significantly enhanced separation power by coupling two different chromatographic columns, typically with orthogonal separation mechanisms (e.g., ion-exchange followed by reverse-phase). longdom.org This approach has been successfully applied to the analysis of metabolites from RNA metabolism, enabling the separation of numerous interfering compounds and the identification of target substances in a single run. longdom.org

N-(Purin-6-ylcarbamoyl)glycine exists as a modification within tRNA molecules. To analyze the nucleoside itself, it must first be released from the tRNA polymer. This is achieved through a controlled enzymatic digestion process.

The standard procedure involves a two-step enzymatic hydrolysis.

Nuclease P1 Digestion: Total tRNA isolated from a biological source is first incubated with Nuclease P1. This enzyme is an endonuclease that cleaves the phosphodiester bonds in RNA, liberating the individual nucleoside 5'-monophosphates. oup.com

Alkaline Phosphatase Treatment: The resulting mixture of nucleoside monophosphates is then treated with a phosphatase, such as bacterial alkaline phosphatase. oup.com This enzyme removes the phosphate (B84403) group from the 5' position of the nucleosides, yielding a mixture of free nucleosides, including g6A, which are then ready for subsequent chromatographic analysis. oup.com

Careful control of digestion conditions, such as pH and temperature, is essential to ensure complete hydrolysis and prevent any degradation or modification of the target nucleoside. researchgate.net

Chromatographic Separation Methods (e.g., Ion-Exchange, Reverse-Phase)

Quantitative and Qualitative Analysis Methods

Once purified, or as part of a complex mixture of nucleosides, g6A must be accurately identified and quantified. Modern analytical chemistry offers several powerful techniques for this purpose, with mass spectrometry-based methods providing the highest sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for both the qualitative and quantitative analysis of g6A. When coupled with a UV detector, HPLC allows for the detection of purine-containing compounds based on their characteristic UV absorbance, typically around 260-270 nm. researchgate.netoup.com

The retention time of g6A in a specific HPLC system serves as a qualitative identifier when compared to a pure analytical standard. For quantification, the area under the chromatographic peak corresponding to g6A is measured and compared against a calibration curve generated with known concentrations of the standard. Various HPLC columns, including C18 reverse-phase columns, are suitable for this analysis. longdom.orgresearchgate.net The mobile phase composition is optimized to achieve the best separation from other nucleosides present in the sample. nih.govresearchgate.net

Table 1: HPLC Analysis Parameters for Modified Nucleosides

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reverse-Phase C18 (e.g., Eclipse Plus C18, 150 × 2.1 mm, 1.8 µm) | longdom.org |

| Mobile Phase A | Aqueous buffer (e.g., Ammonium acetate) | longdom.org |

| Mobile Phase B | Organic solvent (e.g., Acetonitrile) | longdom.org |

| Detection | UV Absorbance at ~254-270 nm | researchgate.netoup.com |

| Flow Rate | 0.2 - 1.0 mL/min | longdom.org |

| Injection Volume | 5 - 20 µL | - |

For the highest level of sensitivity and specificity, UPLC-ESI-MS/MS is the method of choice. This technique couples the superior separation power of Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle size columns for faster and more efficient separations, with the precise mass detection of tandem mass spectrometry. shimadzu.com

In this method, the eluent from the UPLC column is introduced into an electrospray ionization (ESI) source, which generates gas-phase ions of the analytes. These ions are then guided into a mass spectrometer. For quantitative analysis, a technique called Multiple Reaction Monitoring (MRM) is often used. longdom.org In MRM, the first mass analyzer (Q1) is set to select the specific mass-to-charge ratio (m/z) of the parent ion of g6A. This parent ion is then fragmented in a collision cell (q2), and a specific, characteristic fragment ion is monitored by the second mass analyzer (Q3). This process provides exceptional specificity, as it is highly unlikely that any other compound will have the same parent ion mass, fragment ion mass, and chromatographic retention time. researchgate.net

This method allows for the detection and quantification of g6A at very low concentrations, even in complex biological samples like urine or serum, without extensive prior purification. nih.govshimadzu.com

Table 2: UPLC-ESI-MS/MS Parameters for Analysis of a Related Modified Nucleoside (N6-Threonyl-carbamoyladenosine)

| Parameter | Value | Reference |

|---|---|---|

| Parent Ion (m/z) | 459.2 | longdom.org |

| Daughter Ions (m/z) | 327.1 / 208.1 / 182.1 / 134.1 | longdom.org |

| Capillary Voltage | 4000 V | longdom.org |

| Nozzle Voltage | 500 V | longdom.org |

| Gas Temperature | 300°C | longdom.org |

| Nebulizer Pressure | 50 psi | longdom.org |

While direct analysis of g6A is feasible, derivatization can be employed to improve its chromatographic properties and enhance detection sensitivity, particularly when using fluorescence or mass spectrometry detectors. Derivatization involves chemically modifying the analyte to attach a tag with desirable properties.

Given that g6A contains a glycine moiety, it possesses a primary amine and a carboxylic acid group that are amenable to derivatization. Strategies commonly used for amino acid analysis can be adapted for g6A. nih.govnih.gov

6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC): This reagent reacts with the primary amine of the glycine portion of g6A to form a stable, highly fluorescent derivative. researchgate.net This not only allows for highly sensitive fluorescence detection but also increases the hydrophobicity of the molecule, leading to better retention and separation on reverse-phase columns. researchgate.netnih.gov

Other Reagents: Other common derivatizing agents for amines include ortho-phthalaldehyde (OPA) and 9-fluorenylmethylchloroformate (FMOC-Cl). researchgate.netlcms.cz These reagents could potentially be used to tag the glycine component of g6A, thereby improving analytical performance.

Derivatization is a powerful strategy when analyzing trace amounts of g6A or when dealing with detectors that have low sensitivity for the underivatized molecule. The choice of derivatization reagent depends on the specific analytical platform and the goals of the study. nih.govresearchgate.net

Table 3: Common Derivatization Reagents for Amino Groups

| Reagent | Abbreviation | Target Functional Group | Detection Method | Reference |

|---|---|---|---|---|

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Primary/Secondary Amines | Fluorescence, MS | researchgate.net |

| ortho-Phthalaldehyde | OPA | Primary Amines | Fluorescence | lcms.cz |

| 9-fluorenylmethylchloroformate | FMOC-Cl | Primary/Secondary Amines | Fluorescence | lcms.cz |

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

Application of Analytical Techniques in Metabolic and Mechanistic Studies

The investigation of the metabolic fate and mechanistic functions of this compound (PCG) relies heavily on sophisticated analytical methodologies. These techniques are crucial for isolating the compound from complex biological matrices, elucidating its structure, quantifying its presence, and understanding its enzymatic synthesis and degradation pathways. The application of mass spectrometry, chromatography, and nuclear magnetic resonance spectroscopy has been fundamental to characterizing PCG and its closely related analogues, such as N-(Purin-6-ylcarbamoyl)threonine (PCT). epa.gov

Early research successfully isolated the ribonucleoside of PCG, N-[9-(β-D-ribofuranosyl)-purin-6-ylcarbamoyl]glycine, from yeast transfer RNA (tRNA), employing a combination of chromatographic and spectroscopic methods for characterization. nih.govbiolog.de These foundational studies established the natural occurrence of the compound and paved the way for more detailed metabolic and mechanistic inquiries.

A significant finding from metabolic stability studies was the resilience of the 6-ureido side chain in PCG and its analogs. epa.gov When incubated with various enzymes, including urease, protease, and acylase, the ureido bond did not undergo cleavage, suggesting that this part of the molecule is metabolically stable in vivo. epa.gov

Modern analytical approaches, particularly those coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS), have become indispensable for the sensitive and specific analysis of modified nucleosides and their derivatives in biological systems. anaquant.comresearchgate.net These methods allow researchers to perform targeted metabolite profiling, quantify endogenous levels of compounds like PCG, and study the enzymatic pathways involved in their biosynthesis. For instance, the study of the t6A biosynthetic pathway, which creates the threonine-containing analogue of the PCG ribonucleoside, utilizes LC-MS to identify key intermediates such as threonylcarbamoyl-AMP, providing insight into the mechanistic steps of the process. acs.orgsemanticscholar.org Hydrophilic interaction chromatography (HILIC) is particularly well-suited for separating highly polar compounds like PCG and is often coupled with mass spectrometry for enhanced analysis. nih.govresearchgate.net

The table below summarizes the primary analytical techniques that have been applied in the study of this compound and related compounds.

Table 1: Summary of Analytical Techniques in the Study of this compound

| Analytical Technique | Application | Key Research Findings | Citations |

|---|---|---|---|

| Mass Spectrometry (MS) | Structural elucidation and confirmation. | Used to determine the fragmentation patterns of PCG and its analogs, confirming the molecular structure. | epa.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural analysis. | Provided definitive structural information for synthesized and isolated PCG and its derivatives. | epa.govnih.govmdpi.com |

| Ultraviolet (UV) Spectrophotometry | Characterization and quantification. | Determined the UV absorption characteristics, which aids in identification and quantification. | epa.govnih.gov |

| Chromatography (Paper, Thin-Layer) | Isolation and purification from biological sources. | Enabled the initial separation of PCG ribonucleoside from yeast tRNA hydrolysates. | epa.govnih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification and identification in complex biological matrices. | Allows for highly sensitive and specific detection for metabolic profiling and mechanistic studies of related modified nucleosides. Enables discrimination between similar compounds like leucine (B10760876) and isoleucine based on fragmentation. | anaquant.comresearchgate.netnih.gov |

| Enzyme Assays | Investigation of metabolic stability. | Demonstrated that the ureido bond of PCG is resistant to cleavage by several enzymes, suggesting in vivo stability. | epa.gov |

The precise conditions for analytical methods are critical for achieving reliable and reproducible results. While specific parameters for PCG are often embedded within broader studies of modified nucleosides, the analysis of structurally similar amino acid derivatives provides a relevant methodological framework. The following table illustrates typical parameters used in LC-MS/MS analysis for amino acid-containing compounds, which are applicable to the study of PCG.

Table 2: Illustrative LC-MS/MS Parameters for Analysis of Related Compounds

| Parameter | Description | Example Value/Condition | Citations |

|---|---|---|---|

| Chromatography Type | Liquid Chromatography | Hydrophilic Interaction Chromatography (HILIC) or Reversed-Phase (RP) with derivatization. | nih.govnih.govmdpi.com |

| Column | Stationary Phase | Intrada Amino Acid column; SeQuant ZIC-HILIC. | nih.govresearchgate.netlcms.cz |

| Mobile Phase | Solvents for Gradient Elution | A: Aqueous solution with ammonium formate. B: Acetonitrile with formic acid. | nih.govresearchgate.net |

| Detection Mode | Mass Spectrometry | Triple Quadrupole (QqQ) using Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM). | anaquant.comlcms.cz |

| Ionization Source | Method for Ion Generation | Electrospray Ionization (ESI), typically in positive ion mode. | nih.govnih.gov |

| Sample Preparation | Extraction from Biological Matrix | Protein precipitation with organic solvents (e.g., methanol/acetonitrile) followed by centrifugation and filtration. | lcms.cz |

| Derivatization (Optional) | Chemical modification to improve chromatographic or detection properties. | Pre-column derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC). | nih.govmdpi.com |

Biological Activities and Research Applications of Analogs in Model Systems Non Clinical

Investigation of Cytokinin Activity in Plant Callus Assays (e.g., Soybean Tissue)

The structural similarity of ureidopurines to N6-substituted adenine-type cytokinins prompted investigations into their ability to promote plant cell division and growth. The soybean callus bioassay is a standard method for evaluating cytokinin activity, where the ability of a compound to stimulate the growth of cytokinin-dependent callus tissue is measured. publish.csiro.au

Studies on a series of ureidopurine derivatives have demonstrated that the nature of the side chain is a critical determinant of cytokinin activity. Research using a soybean callus assay revealed that N-(Purin-6-ylcarbamoyl)threonine (PCT), a naturally occurring component of transfer RNA (tRNA), is itself inactive. cdnsciencepub.com Similarly, other analogs derived from amino acids, including N-(Purin-6-ylcarbamoyl)glycine (PCG), are also devoid of this activity. lookchem.com

However, analogs featuring unmodified hydrocarbon side chains exhibit significant cytokinin activity. cdnsciencepub.com For instance, within a homologous series of straight-chain alkylureidopurines, n-butylureidopurine was found to be the most active. cdnsciencepub.com Optimal activity among the tested analogs was observed with tert-butylureidopurine. cdnsciencepub.com Conversely, the introduction of hydroxyl (-OH) or carboxyl (-COOH) groups to otherwise active alkyl side chains negates the cytokinin activity, explaining the inactivity of the amino acid-derived parent compounds. cdnsciencepub.com Phenylureidopurine shows minimal activity, but the introduction of an electronegative halogen at the ortho position of the phenyl ring, as seen in o-chloro- and o-fluorophenylureidopurine, results in the most potent ureidopurine cytokinins known. cdnsciencepub.com This activity diminishes as the halogen is moved to the meta position and is lost at the para position. cdnsciencepub.com

Table 1: Cytokinin Activity of Selected Ureidopurine Analogs in Soybean Callus Assay This table is interactive. You can sort and filter the data.

| Compound | Side Chain | Activity in Soybean Callus Assay | Reference |

|---|---|---|---|

| N-(Purin-6-ylcarbamoyl)threonine (PCT) | Threonine | Inactive | cdnsciencepub.com |

| This compound (PCG) | Glycine (B1666218) | Inactive | lookchem.com |

| n-Butylureidopurine | n-Butyl | Active | cdnsciencepub.com |

| tert-Butylureidopurine | tert-Butyl | Optimally Active | cdnsciencepub.com |

| Phenylureidopurine | Phenyl | Barely Active | cdnsciencepub.com |

| o-Chlorophenylureidopurine | ortho-Chlorophenyl | Highly Potent | cdnsciencepub.com |

| o-Fluorophenylureidopurine | ortho-Fluorophenyl | Highly Potent | cdnsciencepub.com |

| m-Chlorophenylureidopurine | meta-Chlorophenyl | Decreased Activity | cdnsciencepub.com |

| p-Chlorophenylureidopurine | para-Chlorophenyl | Inactive | cdnsciencepub.com |

Assessment of Growth Inhibitory Activity in Cultured Cell Lines (e.g., Leukemic Cells in vitro)

In contrast to their inactivity as cytokinins, N-(Purin-6-ylcarbamoyl)amino acid derivatives have been investigated for their effects on animal cell proliferation. While parent compounds like PCG and PCT were found to be inactive, their chemical conversion into novel derivatives, specifically 3-purin-6-ylhydantoins, conferred significant biological activity. lookchem.com

In studies using a cultured human leukemic myeloblast cell line (RPMI 6410), these hydantoin (B18101) derivatives demonstrated growth inhibitory effects. lookchem.com This facile conversion effectively unmasks a cytotoxic potential that is absent in the parent amino acid compounds. Further investigation into N-(purin-6-ylcarbamoyl)aminoacylureas led to the synthesis of another class of hydantoins, 3-cyclohexyl-1-(purin-6-ylcarbamoyl)hydantoins, which also exhibited growth inhibitory activity against cultured leukemic cells. lookchem.com This suggests that the core ureidopurine structure can be a scaffold for developing cytostatic agents, with activity dependent on specific chemical modifications that mask or alter key functional groups.

Table 2: Growth Inhibitory Activity of this compound Derivatives in Cultured Leukemic Cells This table is interactive. You can sort and filter the data.

| Parent Compound | Derivative Class | Example Derivative | Activity in Leukemic Cells | Reference |

|---|---|---|---|---|

| This compound (PCG) | Parent Amino Acid Analog | N/A | Inactive | lookchem.com |

| This compound (PCG) | 3-Purin-6-ylhydantoin | 3-Purin-6-ylhydantoin from Glycine | Active | lookchem.com |

| N-(Purin-6-ylcarbamoyl)threonine (PCT) | Parent Amino Acid Analog | N/A | Inactive | lookchem.com |

| N-(Purin-6-ylcarbamoyl)threonine (PCT) | 3-Purin-6-ylhydantoin | 3-Purin-6-ylhydantoin from Threonine | Active | lookchem.com |

| N-(Purin-6-ylcarbamoyl)glycylurea | 3-Cyclohexyl-1-(purin-6-ylcarbamoyl)hydantoin | 3-Cyclohexyl-1-(purin-6-ylcarbamoyl)hydantoin | Active | lookchem.com |

Studies on Mechanism of Action in Cellular Models (Non-Human)

The primary mechanism of action for this compound analogs, specifically the hypermodified nucleoside N6-threonylcarbamoyladenosine (t⁶A), has been extensively studied in non-human cellular models like Escherichia coli and Saccharomyces cerevisiae (yeast). Found at position 37, immediately adjacent to the anticodon in tRNAs that read codons beginning with adenine (B156593) (ANN codons), t⁶A is critical for translational fidelity. nih.govmdpi.comuconn.edu

Biochemical and structural studies have revealed several key functions:

Stabilizing Codon-Anticodon Interaction : The t⁶A modification enhances the fidelity of translation by stabilizing the pairing between the tRNA's anticodon and the mRNA's codon at the ribosome. asm.org It achieves this by promoting proper stacking interactions within the anticodon stem-loop and preventing incorrect base pairing. oup.comnih.gov

Preventing Frameshifting : The presence of t⁶A is crucial for maintaining the correct reading frame during protein synthesis. researchgate.net Its absence leads to an increased frequency of frameshift errors, resulting in non-functional or toxic proteins and triggering pleiotropic phenotypes. uconn.edu

Ensuring Efficient Decoding : In some bacteria, fungi, and plants, t⁶A is further modified to a cyclic form, ct⁶A. oup.comu-tokyo.ac.jp Studies in yeast have shown that this additional modification is important for the efficient decoding of specific tRNAs, such as tRNALys. oup.com

Aminoacylation Identity : In some bacterial systems, t⁶A acts as a positive determinant for the correct charging of the tRNA with its corresponding amino acid by aminoacyl-tRNA synthetases. nih.gov

These mechanistic insights, derived from non-human models, underscore the fundamental role of this class of modified nucleosides in the core process of protein synthesis.

Utilization as Biochemical Probes and Research Tools for tRNA Biology

The universal and essential nature of the t⁶A modification makes its analogs and biosynthetic precursors valuable biochemical probes for dissecting the complexities of tRNA biology. The elucidation of the t⁶A biosynthetic pathway, which involves multiple enzymes, was achieved by using these compounds to trace the enzymatic steps. nih.govoup.com

For example, the synthesis of t⁶A proceeds via a threonylcarbamoyl-adenylate (TC-AMP) intermediate, which is formed from L-threonine, bicarbonate, and ATP by the enzyme TsaC/Sua5. oup.comsemanticscholar.org This intermediate is then transferred to adenosine (B11128) at position 37 of the tRNA by other enzymes (TsaD/B/E in bacteria or the KEOPS complex in archaea and eukaryotes). nih.govoup.com Synthetic analogs of the amino acid or nucleotide components can be used to probe the substrate specificity of these enzymes. semanticscholar.org

Comparative Biochemical Studies of Modified Nucleoside Function

Comparative studies across the three domains of life (Bacteria, Archaea, and Eukarya) have revealed both conserved and divergent aspects of the function and biosynthesis of t⁶A, the hypermodified analog of this compound. While t⁶A is a universally conserved tRNA modification, its essentiality for life varies. nih.govmdpi.com

In model bacteria such as E. coli, the genes for t⁶A synthesis are essential for viability. nih.gov However, this is not a universal rule in the bacterial kingdom; the modification is dispensable in other bacteria like Deinococcus radiodurans. nih.gov In eukaryotes, the genes are not strictly essential in yeast (Saccharomyces cerevisiae), though their deletion leads to severe growth defects. nih.gov This variation points to differences in how various organisms' translation machineries depend on t⁶A for function.

The biosynthetic pathways also show a pattern of conservation and diversification. The first step, the synthesis of the TC-AMP intermediate, is catalyzed by the universally conserved TsaC/Sua5 protein family. mdpi.comnih.gov However, the subsequent transfer of the threonylcarbamoyl moiety to tRNA is handled by different enzyme complexes: the TsaBDE complex in bacteria, the KEOPS complex in archaea and eukaryotic cytoplasm, and a single protein, Qri7, in mitochondria. asm.orgnih.gov

Comparative studies of different ureidopurine analogs in plant assays have also been crucial for understanding structure-activity relationships for cytokinin function. As noted previously, simple alkyl chains confer activity, while the addition of polar groups or specific positioning of halogens on a phenyl ring can dramatically enhance, reduce, or abolish activity, providing a detailed map of the structural requirements for receptor interaction. cdnsciencepub.com

Table 3: Comparative Essentiality of t⁶A Biosynthesis Genes in Different Organisms This table is interactive. You can sort and filter the data.

| Organism/Domain | Gene(s) for t⁶A Synthesis | Essentiality | Reference |

|---|---|---|---|

| Escherichia coli (Bacteria) | tsaC, tsaD, etc. | Essential | nih.gov |

| Deinococcus radiodurans (Bacteria) | Homologs | Dispensable | nih.gov |

| Saccharomyces cerevisiae (Eukaryote) | SUA5, KAE1, etc. | Not essential, but causes severe growth defects | nih.gov |

| Arabidopsis thaliana (Eukaryote) | Homologs | Likely dispensable (based on T-DNA insertions) | nih.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PCG |

| N-(Purin-6-ylcarbamoyl)threonine | PCT |

| N6-Threonylcarbamoyladenosine | t⁶A |

| n-Butylureidopurine | |

| tert-Butylureidopurine | |

| Phenylureidopurine | |

| o-Chlorophenylureidopurine | |

| o-Fluorophenylureidopurine | |

| m-Chlorophenylureidopurine | |

| p-Chlorophenylureidopurine | |

| 3-Purin-6-ylhydantoin | |

| 3-Cyclohexyl-1-(purin-6-ylcarbamoyl)hydantoin | |

| Cyclic N6-threonylcarbamoyladenosine | ct⁶A |

Q & A

Basic Research Questions

Q. How is N-(Purin-6-ylcarbamoyl)glycine identified and isolated from biological sources like tRNA?

- Methodology : Enzymatic hydrolysis of tRNA followed by chromatographic separation (e.g., ion-exchange or reverse-phase HPLC) and structural confirmation via mass spectrometry (MS) or nuclear magnetic resonance (NMR). For example, Schweizer et al. (1970) isolated this compound from yeast tRNA using column chromatography and characterized it via UV spectroscopy and elemental analysis .

Q. What synthetic strategies are employed for laboratory-scale preparation of this compound?

- Methodology : Multi-step synthesis involving carbamoylation of purine derivatives followed by glycine conjugation. Reaction conditions (e.g., pH, temperature) must be tightly controlled to avoid side products. Evidence from pyrimidine-glycine analogs suggests using coupling reagents like dicyclohexylcarbodiimide (DCC) for amide bond formation .

Q. What is the role of this compound in tRNA structure and function?

- Methodology : Comparative analysis of tRNA from mutant organisms lacking this modification. Studies in E. coli and yeast show its involvement in codon-anticodon interactions, particularly for codons starting with adenine. Functional assays include in vitro translation systems and ribosomal binding assays .

Advanced Research Questions

Q. How can advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodology : High-resolution MS (HRMS) for exact mass determination, 2D-NMR (e.g., NOESY, HSQC) for stereochemical analysis, and X-ray crystallography for solid-state conformation. Rosemeyer et al. (1990) used NOE spectroscopy to confirm syn/anti conformations in related nucleosides .

Q. How do researchers address contradictions in the distribution of this compound across species?

- Methodology : Phylogenetic analysis of tRNA modification enzymes (e.g., KEOPS complex subunits) combined with targeted metabolomics. For instance, Laloue (1972) identified free this compound in Rhizopogon roseolus but not in yeast, suggesting species-specific metabolic pathways .

Q. What experimental approaches elucidate the impact of this compound on tRNA stability and thermal denaturation?

- Methodology : Thermal melting assays monitored via UV absorbance at 260 nm, circular dichroism (CD) spectroscopy for secondary structure analysis, and molecular dynamics simulations. Modifications near the anticodon loop are shown to enhance thermal stability .

Q. How is in vitro reconstitution of this compound biosynthesis achieved for mechanistic studies?

- Methodology : Recombinant expression of modification enzymes (e.g., Sua5/YrdC family proteins) followed by activity assays using purified tRNA substrates and isotopically labeled precursors (e.g., ^14C-glycine). Hecker et al. (2008) characterized archaeal homologs to infer eukaryotic pathways .

Q. What strategies are used to study interactions between this compound-modified tRNA and ribosomal proteins?

- Methodology : Surface plasmon resonance (SPR) for binding affinity measurements, cryo-EM for structural visualization of ribosome-tRNA complexes, and genetic knockouts to assess translational fidelity. Analogous studies on t6A-modified tRNA highlight codon-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.